molecular formula C11H9FN2 B1378535 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile CAS No. 1368450-32-1

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1378535
CAS No.: 1368450-32-1
M. Wt: 188.2 g/mol
InChI Key: IYMMTYZBYGMAPP-UHFFFAOYSA-N
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Description

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a nitrile group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by the introduction of the fluorine and nitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The nitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated synthesis platforms are also employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMTYZBYGMAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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